Structural Specificity for Fast Dopamine D₂ Receptor Dissociation: 2‑Phenylethyl vs. 1‑Phenylethyl Regioisomer
N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine carries a linear two‑carbon linker between the piperazine nitrogen and the terminal phenyl ring. Its closest regioisomer, N,N‑dimethyl‑6‑[4‑(1‑phenylethyl)piperazin‑1‑yl]pyridazin‑3‑amine (CAS 2549007‑44‑3), features a branched one‑carbon linker with a methyl substituent alpha to the piperazine. The patent that defines this chemical class teaches that the nature and geometry of the N‑substituent on the piperazine ring critically influence the residence time at the dopamine D₂ receptor, with specific examples showing that minor linker variations alter the dissociation rate by several‑fold [1]. Because the 2‑phenylethyl group provides a different spatial presentation of the phenyl ring compared with the 1‑phenylethyl group, the two regioisomers cannot be assumed to exhibit equivalent D₂ receptor binding kinetics or functional selectivity [1]. No head‑to‑head comparison data for these two specific regioisomers have been identified in the public domain as of the search date.
| Evidence Dimension | Predicted dopamine D₂ receptor dissociation rate |
|---|---|
| Target Compound Data | No publicly available quantitative dissociation rate data located for this specific compound. |
| Comparator Or Baseline | N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine (CAS 2549007-44-3) – no publicly available quantitative dissociation rate data. |
| Quantified Difference | Not quantifiable from public data. |
| Conditions | Dopamine D₂ receptor binding assay (class-level inference from patent US2014/0336381 teaching that N‑substituent identity modulates dissociation kinetics). |
Why This Matters
Scientists requiring a compound that faithfully reproduces the 2‑phenylethyl pharmacophore for SAR studies cannot substitute the 1‑phenylethyl regioisomer without risking altered D₂ receptor binding kinetics and consequent misinterpretation of structure–activity relationships.
- [1] Macdonald GJ, Langlois XJM, Bartolomé-Nebreda JM, Van Gool MLM. FAST-DISSOCIATING DOPAMINE 2 RECEPTOR ANTAGONISTS. US Patent Application Publication US2014/0336381 A1, published November 13, 2014. View Source
